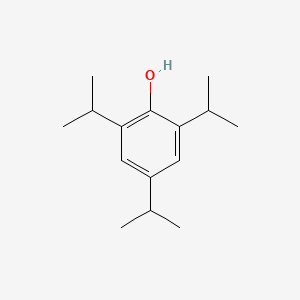

2,4,6-Triisopropylphenol

Beschreibung

Significance of 2,4,6-Triisopropylphenol within the Class of Sterically Hindered Phenols

The significance of this compound stems from its identity as a sterically hindered phenol (B47542). The bulky isopropyl groups at the ortho positions (2 and 6) to the hydroxyl group sterically protect the hydroxyl radical, which is key to its function as an antioxidant. google.comvinatiorganics.com This structural arrangement allows it to effectively scavenge free radicals, thereby inhibiting oxidation processes. vinatiorganics.com

The antioxidant properties of polyalkylated hydroxy-substituted aromatic compounds are particularly effective when the hydroxyl group is flanked by two alkyl groups in the ortho positions. google.com This specific substitution pattern shows substantially greater antioxidant properties than isomeric phenols where the alkyl groups are placed differently. google.com In comparative studies, this compound has been shown to be a highly effective antioxidant for stabilizing petroleum distillates, demonstrating a significant increase in the induction period to oxidation and a decrease in gum formation compared to other commercial standards. google.com

While many commercial synthetic hindered phenolic antioxidants are based on the 2,6-di-tert-butyl-4-methyl-phenol (BHT) structure, research into the structure-activity relationship of hindered phenols suggests that the nature and position of the alkyl groups are crucial in determining their antioxidant efficacy. phantomplastics.com The three isopropyl groups in this compound contribute to its distinct properties within this class of compounds.

Historical Development and Current Landscape of Research on this compound

The synthesis of this compound has been a subject of research for several decades. A key method for its preparation is the Friedel-Crafts alkylation of phenol with propylene (B89431). mdpi.com A 1981 patent detailed a process for producing this compound by reacting phenol with propylene in the presence of a fluorided alumina (B75360) catalyst. google.com This method was highlighted as a way to achieve a high yield of the desired tri-substituted product while minimizing the formation of other polyalkylated phenols. google.com

Historically, the use of strong acid catalysts like aluminum chloride or sulfuric acid for alkylation often resulted in a mixture of isomers, including 2,4- and 2,6-diisopropylphenols alongside the tri-substituted product. The development of more selective catalysts, such as the aforementioned fluorided alumina, marked a significant step in the targeted synthesis of this compound.

In the current research landscape, this compound is often studied in the context of being a known impurity in the industrial synthesis of the intravenous anesthetic agent, propofol (B549288) (2,6-diisopropylphenol). google.comnih.gov The structural similarity between these two compounds makes the separation and purification process critical. google.com Modern research has explored continuous flow synthesis processes for propofol, where the monitoring and control of impurities like this compound are essential. nih.gov

Beyond its role as a synthesis byproduct, current research also touches upon the use of 2,4,6-triisopropylphenyl derivatives in organometallic chemistry. For instance, the bulky 2,6-bis(2,4,6-triisopropylphenyl)phenyl ligand has been used in the synthesis of organometallic dimers of gallium and indium. rsc.org

Identification of Key Research Gaps and Emerging Directions for this compound Studies

Despite its established role as an antioxidant, there are several areas where further research on this compound could be beneficial. A key research gap is the comprehensive exploration of its potential applications beyond its use as a stabilizer for petroleum products. ontosight.ai

Emerging research directions include the investigation of its derivatives in catalysis and materials science. ontosight.ai The unique steric and electronic properties conferred by the tri-isopropylphenyl group make it an interesting building block for the development of novel catalysts and functional materials. ontosight.ai Further studies are warranted to fully explore the potential of this compound and its derivatives in these fields.

Another area for future investigation is the development of even more efficient and selective synthesis methods. While progress has been made since the early days of Friedel-Crafts alkylation, the pursuit of greener and more atom-economical synthetic routes remains a constant goal in chemical research.

Finally, while it is known as an impurity in propofol production, a more in-depth toxicological and pharmacological assessment of this compound itself could provide valuable data, especially considering its structural similarity to a widely used pharmaceutical agent.

Eigenschaften

IUPAC Name |

2,4,6-tri(propan-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O/c1-9(2)12-7-13(10(3)4)15(16)14(8-12)11(5)6/h7-11,16H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVFKKINZIWVNQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C(=C1)C(C)C)O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1041340 | |

| Record name | 2,4,6-Triisopropylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2934-07-8 | |

| Record name | 2,4,6-Triisopropylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2934-07-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6-Triisopropylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002934078 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4,6-Triisopropylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-triisopropylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.007 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations of 2,4,6 Triisopropylphenol

Catalytic Friedel-Crafts Alkylation for 2,4,6-Triisopropylphenol Synthesis

The primary industrial route to this compound is the Friedel-Crafts alkylation of phenol (B47542) with propylene (B89431) or an isopropylating agent like isopropanol. iitk.ac.inmdpi.com This electrophilic aromatic substitution is catalyzed by an acid, and the choice of catalyst is crucial for directing the substitution pattern and minimizing the formation of undesired isomers and polyalkylated byproducts. iitk.ac.in Traditional methods often result in complex mixtures, making the isolation of the pure 2,4,6-isomer challenging. google.comgoogle.com

Heterogeneous catalysts are favored in industrial settings as they can be easily separated from the reaction mixture, reducing waste and simplifying product purification. essentialchemicalindustry.org For the synthesis of this compound, solid acid catalysts have demonstrated significant efficacy.

A notable example is the use of fluorided alumina (B75360). google.com Treating phenol with an excess of propylene at elevated temperatures in the presence of fluorided alumina yields a product mixture containing primarily 2,6-diisopropylphenol and this compound. google.com The use of unfluorided gamma-alumina under strenuous conditions (e.g., 300°C with a 6-fold excess of propylene) can produce this compound as the main product (60%), but also generates a significant amount (25%) of other polyalkylated phenols and propylene oligomers. google.com The fluorided alumina catalyst allows for the reaction to proceed at lower temperatures (around 250°C or below), which mitigates these side reactions. google.com

Other solid acid catalysts, such as zeolites (e.g., MCM-22, MCM-36, ITQ-2), are also employed in phenol alkylations due to their shape-selective properties and strong acid sites. academie-sciences.fr While much of the research focuses on tert-butylation, the principles apply to isopropylation, where the pore structure of the zeolite can influence the regioselectivity of the alkylation. academie-sciences.fr

Homogeneous catalysts, while more difficult to separate from the product, are also used for phenol alkylation. Strong Lewis acids like aluminum chloride and strong Brønsted acids such as sulfuric acid and phosphoric acid are traditional catalysts for Friedel-Crafts reactions. iitk.ac.inontosight.airesearchgate.net However, their high activity often leads to thermodynamically controlled product mixtures, resulting in a spectrum of isomers (e.g., 2,4- and 2,6-diisopropylphenol) and over-alkylated products, making them less suitable for the selective synthesis of this compound. google.comgoogle.com

More specialized homogeneous systems have been investigated to improve selectivity. For instance, highly acidic aryl sulfonic acids have been shown to be effective alkylation catalysts. google.com The reaction of phenol with an alkylating agent in the presence of these catalysts can be tailored to favor specific isomers, although achieving exclusive formation of the tri-substituted product remains a challenge.

The yield and selectivity of this compound are highly dependent on reaction parameters such as temperature, pressure, catalyst type, and reactant molar ratio. google.com Using fluorided alumina, reaction temperatures between 150°C and 250°C are effective, with pressures ranging from 10 to 250 atmospheres. google.com The reaction time can vary from 1 to 20 hours to achieve optimal yield. google.com For example, reacting phenol with excess propylene using a 4.5% fluorided alumina catalyst can result in a product containing approximately 70% this compound, with no remaining starting material or mono-alkylated product. google.com

| Catalyst | Temperature | Propylene Excess (molar ratio) | Key Products | Remarks |

|---|---|---|---|---|

| γ-Alumina (unfluorided) | 250°C | 4-fold | 2-Isopropylphenol (50%), 2,6-Diisopropylphenol (30%) | Lower temperature favors mono- and di-alkylation. |

| γ-Alumina (unfluorided) | 300°C | 6-fold | This compound (60%), 2,6-Diisopropylphenol (15%) | Higher temperature increases tri-alkylation but also byproducts (25%). |

| Fluorided Alumina (1%) | 150°C-200°C | 4:1 (Propylene:p-cresol) | 2,6-Diisopropyl-4-methylphenol (>90%) | Demonstrates high ortho-alkylation selectivity at lower temperatures. |

| Fluorided Alumina (4.5%) | Not specified | Excess | This compound (~70%) | High conversion to the tri-substituted product. |

Continuous Flow Synthetic Approaches to this compound and Related Isomers

Continuous flow chemistry offers advantages in safety, scalability, and process control for chemical synthesis. nih.gov While many recent studies on continuous flow alkylation of phenols have focused on the synthesis of Propofol (B549288) (2,6-diisopropylphenol), these processes invariably produce this compound as a related substance or impurity. mdpi.comgoogle.comnih.gov

In these systems, reagents are pumped through heated reactors, allowing for precise control of residence time and temperature. nih.gov For instance, a two-step continuous flow process for Propofol synthesis involves a Friedel-Crafts alkylation followed by decarboxylation. mdpi.comnih.gov The initial alkylation step, which uses reagents like isopropyl alcohol and sulfuric acid, also generates this compound. mdpi.com

Furthermore, heterogeneous catalytic processes are well-suited for continuous operation. A fixed-bed reactor containing a catalyst like fluorided alumina can be used, where a feedstock of phenol and propylene is passed through the heated bed. google.com The effluent can then be processed to separate the desired products, with unreacted materials potentially being recirculated. This approach allows for sustained production and efficient catalyst use. google.com

Chemical Transformations and Derivatization Reactions of the this compound Scaffold

The sterically bulky isopropyl groups on the this compound scaffold influence its reactivity, making it a useful precursor for specific derivatives. Derivatization involves chemically modifying a functional group to create a new compound with different properties. journalajacr.com

Key derivatization reactions include the synthesis of bulky phosphine (B1218219) ligands. For example, this compound can be used to prepare dicyclohexyl(2,4,6-triisopropylphenyl)phosphine, a valuable ligand in transition metal catalysis. smolecule.com Another reported derivatization is the addition of alkylene oxides to form novel surfactant products. google.com

The oxidation of phenols can lead to a variety of products, including quinones. The oxidation of this compound specifically can yield 2,6-diisopropyl-p-benzoquinone. Research has shown that the oxidation of 2,4,6-trialkylphenols to their corresponding 2,6-dialkyl-p-benzoquinones can be achieved using oxygen and a catalyst, such as a cuprous chloride complex of an amine. google.com The presence of bulky alkyl groups in both ortho positions and the para position was found to be crucial for an efficient oxidation of the phenol to the p-benzoquinone. google.com This transformation highlights a specific pathway for converting the sterically hindered phenol into a functionalized quinone structure, which are themselves important chemical intermediates.

Reductive Modifications of this compound Derivatives

The sterically hindered nature of this compound influences the reactivity of its derivatives. However, reductive modifications can be achieved under specific conditions. The primary focus of reduction often involves transforming functional groups that have been added to the phenol, rather than reducing the aromatic ring itself, which is generally resistant to reduction due to its aromaticity.

Common reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄) are employed for these transformations. For instance, if the phenolic hydroxyl group is first converted into an ester, subsequent reduction can yield the corresponding alcohol.

A key derivative of this compound is its corresponding phenoxy radical, formed through oxidation. The reduction of this stable radical back to the parent phenol is a critical aspect of its function as an antioxidant. This reversible oxidation-reduction cycle allows it to scavenge free radicals effectively.

Another area of reductive modification involves derivatives where functional groups have been introduced to the isopropyl substituents. While less common, a hypothetical example would be the reduction of a carbonyl group on one of the isopropyl chains back to a secondary alcohol using standard reducing agents. The bulky nature of the parent molecule would necessitate careful selection of reagents and reaction conditions to ensure accessibility to the reaction site.

A more direct, though challenging, reductive modification is the reduction of the phenolic hydroxyl group itself. This can convert the phenol into the corresponding hydrocarbon, 1,3,5-triisopropylbenzene. Such reactions are typically harsh and may proceed with low yields due to the stability of the phenolic C-O bond.

| Derivative Type | Reducing Agent | Product |

| 2,4,6-Triisopropylphenoxy Ester | LiAlH₄ / NaBH₄ | This compound and corresponding alcohol |

| 2,4,6-Triisopropylphenoxy Radical | Hydrogen Donor | This compound |

| This compound | H₂/Catalyst (Harsh Conditions) | 1,3,5-Triisopropylbenzene |

Substitution Reactions Involving the Phenolic Hydroxyl Group of this compound

The phenolic hydroxyl group of this compound, despite significant steric hindrance from the ortho-isopropyl groups, can participate in substitution reactions. These reactions typically involve converting the hydroxyl group into a better leaving group or its reaction as a nucleophile.

Etherification: The formation of ethers from this compound is a common substitution reaction. In the Williamson ether synthesis, the phenol is first deprotonated with a strong base (e.g., sodium hydride) to form the corresponding phenoxide ion. This potent nucleophile can then react with an alkyl halide to form an ether. The steric hindrance significantly slows the rate of this Sₙ2 reaction, often requiring more forcing conditions compared to less hindered phenols.

Esterification: this compound can be converted to its corresponding esters by reacting it with acyl chlorides or acid anhydrides, typically in the presence of a base like pyridine. The base serves to activate the phenol and to neutralize the HCl byproduct.

Formation of Sulfonate Esters: A particularly important substitution involves the reaction with sulfonyl chlorides to form sulfonate esters, such as tosylates, mesylates, or triflates. libretexts.org For example, 2,4,6-triisopropylphenyl triflate can be synthesized from the phenol. uni-stuttgart.de These sulfonate groups are excellent leaving groups, making the resulting derivatives valuable intermediates for further nucleophilic substitution reactions where the arylsulfonate is displaced. However, studies on the solvolysis of 2,4,6-triisopropylphenyl triflate have shown that it is highly unreactive towards forming an aryl cation, with reactions instead proceeding via nucleophilic attack on the sulfur atom under forcing conditions. uni-stuttgart.de

| Reaction Type | Reagents | Product |

| Etherification | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R-X) | 2,4,6-Triisopropylphenyl Ether (Ar-O-R) |

| Esterification | Acyl Chloride (RCOCl) / Pyridine | 2,4,6-Triisopropylphenyl Ester (Ar-O-COR) |

| Sulfonate Ester Formation | Sulfonyl Chloride (e.g., TfCl) / Base | 2,4,6-Triisopropylphenyl Sulfonate (Ar-OSO₂R) |

Purification Strategies for this compound and its Alkylated Phenol Byproducts in Industrial and Laboratory Contexts

The synthesis of sterically hindered phenols, such as the anesthetic Propofol (2,6-diisopropylphenol), often results in the formation of isomeric byproducts, including 2,4-diisopropylphenol (B134422) and this compound. google.comnih.gov The presence of these impurities is a significant concern, especially in pharmaceutical applications where high purity is required. google.com Consequently, effective purification strategies are essential in both industrial and laboratory settings. The small differences in boiling points among these isomers can make separation challenging. google.com

Industrial Purification: On an industrial scale, the primary method for separating this compound from other alkylated phenols is fractional distillation under high vacuum . google.com The low vapor pressure of these compounds necessitates vacuum conditions to achieve distillation at reasonable temperatures and prevent thermal degradation. Continuous distillation columns are often employed to handle large volumes and achieve high purity. google.com

Another industrial technique involves solvent washing and extraction . For instance, crude reaction mixtures can be washed with an aqueous alkali metal hydroxide (B78521) solution. googleapis.com This step can selectively remove less hindered phenols or other acidic impurities, although the highly hindered this compound may react more slowly. Washing with specific organic solvents like toluene (B28343) or hexane (B92381) can also be used to remove certain impurities. google.com

Laboratory Purification: In a laboratory context, similar methods are used but on a smaller scale.

Vacuum Distillation: This is a standard method for purifying liquid phenols. For this compound, which is a solid at room temperature, distillation would be followed by crystallization.

Recrystallization: This is a highly effective method for purifying solid compounds. A suitable solvent or solvent mixture (e.g., ethanol/water) is chosen in which the desired compound has high solubility at high temperatures and low solubility at low temperatures, while the impurities remain in solution.

Column Chromatography: For separating small quantities or for achieving very high purity, column chromatography over silica (B1680970) gel or alumina is a viable option. A non-polar eluent system is typically used, leveraging the differences in polarity between this compound and its less alkylated byproducts.

The following table summarizes the effectiveness of various purification steps in removing common impurities from related phenol production processes.

| Purification Step | 2,6-Isomer Reduction | Triisopropylphenol Reduction |

| Solvent Washing (Toluene) | 85–90% | 70–75% |

| Vacuum Distillation | 95–98% | 90–92% |

| Recrystallization | >99% | >98% |

Advanced Spectroscopic Characterization and Analytical Techniques for 2,4,6 Triisopropylphenol

Nuclear Magnetic Resonance (NMR) Spectroscopy in 2,4,6-Triisopropylphenol Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of this compound, providing detailed information about the carbon-hydrogen framework.

Both ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are fundamental in confirming the identity and substitution pattern of this compound. The molecule's C₂ᵥ symmetry significantly simplifies its spectra. In the ¹H NMR spectrum, the two aromatic protons are chemically equivalent and appear as a single signal (a singlet), confirming the 2,4,6-trisubstituted pattern on the phenol (B47542) ring. The isopropyl groups at the ortho (2 and 6) positions are equivalent, as are their respective methine (CH) and methyl (CH₃) protons. The isopropyl group at the para (4) position is unique. The phenolic hydroxyl proton (OH) also gives a characteristic singlet.

Similarly, the ¹³C NMR spectrum reflects the molecular symmetry, showing a reduced number of signals relative to the total number of carbon atoms. Distinct signals are observed for the different types of aromatic carbons (those bearing the hydroxyl, isopropyl, and hydrogen substituents) and for the methine and methyl carbons of the ortho and para isopropyl groups.

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Data for this compound

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Phenolic OH | ~4.7-5.0 (singlet) | N/A |

| Aromatic CH (C3-H, C5-H) | ~7.0-7.1 (singlet) | ~121-122 |

| ortho-Isopropyl CH | ~3.1-3.2 (septet) | ~27-28 |

| para-Isopropyl CH | ~2.8-2.9 (septet) | ~33-34 |

| ortho-Isopropyl CH₃ | ~1.2-1.3 (doublet) | ~23-24 |

| para-Isopropyl CH₃ | ~1.2-1.3 (doublet) | ~24-25 |

| Aromatic C-OH (C1) | N/A | ~150-151 |

| Aromatic C-ortho-isopropyl (C2, C6) | N/A | ~134-135 |

| Aromatic C-para-isopropyl (C4) | N/A | ~140-141 |

Note: Exact chemical shifts can vary depending on the solvent and concentration.

While ¹H and ¹³C NMR confirm the basic structure, advanced two-dimensional (2D) NMR techniques are employed for unambiguous signal assignment and to probe the molecule's conformation.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-135 experiments are used to differentiate between CH, CH₂, and CH₃ carbons. For this compound, this technique would show positive signals for all methine (CH) and methyl (CH₃) carbons and no signals for quaternary carbons (like C1, C2, C4, C6), aiding in the assignment of the ¹³C spectrum. google.com

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum reveals scalar coupling between protons. It would show a clear correlation between the methine proton and the methyl protons within each isopropyl group, confirming their connectivity.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate directly bonded protons and carbons. An HSQC spectrum would link the aromatic proton signal to its corresponding carbon signal and each isopropyl methine and methyl proton signal to its respective carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds). This is crucial for confirming the substitution pattern by showing correlations between the isopropyl protons and the aromatic carbons. For instance, the protons of the ortho-isopropyl groups would show correlations to C1, C2, and C3 of the aromatic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to investigate spatial proximity between atoms. It can provide insights into the preferred conformation of the bulky isopropyl groups relative to the phenol ring and the hydroxyl group.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pathway Analysis of this compound

Mass spectrometry (MS) is a powerful tool for confirming the molecular weight and investigating the fragmentation patterns of this compound, further corroborating its structure. The compound is amenable to analysis by Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI). nih.gov

The EI mass spectrum typically shows a distinct molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) corresponding to its molecular weight (C₁₅H₂₄O, MW ≈ 220.35). nih.govnist.gov The fragmentation is dominated by processes involving the isopropyl substituents. A very common fragmentation pathway is the loss of a methyl group (CH₃•, 15 Da) via benzylic cleavage from one of the isopropyl groups, leading to a stable benzylic cation. This results in a prominent peak at m/z 205. nih.gov Subsequent or alternative fragmentations can include the loss of a whole isopropyl group (C₃H₇•, 43 Da) or propene (C₃H₆, 42 Da).

Table 2: Key Mass Fragments of this compound from Electron Ionization Mass Spectrometry (EI-MS)

| m/z (Mass-to-Charge Ratio) | Proposed Ion Structure | Description of Loss |

| 220 | [C₁₅H₂₄O]⁺ | Molecular Ion (M⁺) nih.gov |

| 205 | [C₁₄H₂₁O]⁺ | Loss of a methyl radical (•CH₃) nih.gov |

| 177 | [C₁₂H₁₇O]⁺ | Loss of a propyl radical (•C₃H₇) |

| 77 | [C₆H₅]⁺ | Phenyl cation fragment nih.gov |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Molecular Interactions of this compound

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information on the functional groups present in the molecule.

O-H Stretch: The most characteristic band in the FTIR spectrum is the stretching vibration of the phenolic hydroxyl (O-H) group. In a dilute solution of a non-polar solvent, this appears as a sharp band around 3600-3650 cm⁻¹. In a concentrated sample or solid state, this band becomes broad due to intermolecular hydrogen bonding.

C-H Stretches: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while the more intense aliphatic C-H stretching vibrations of the isopropyl groups are found just below 3000 cm⁻¹ (typically in the 2850-2970 cm⁻¹ range). google.com

C=C Aromatic Stretch: Vibrations corresponding to the carbon-carbon double bonds within the aromatic ring typically appear as a series of bands in the 1450-1610 cm⁻¹ region.

C-O Stretch and O-H Bend: The C-O stretching vibration of the phenol appears in the 1200-1260 cm⁻¹ region, while the in-plane O-H bending vibration is found around 1330-1440 cm⁻¹.

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Functional Group |

| O-H Stretch (free) | 3600 - 3650 | Phenolic Hydroxyl |

| O-H Stretch (H-bonded) | 3200 - 3550 | Phenolic Hydroxyl |

| C-H Stretch (aromatic) | 3010 - 3100 | Ar-H |

| C-H Stretch (aliphatic) | 2850 - 2970 | Isopropyl C-H google.com |

| C=C Stretch (aromatic) | 1450 - 1610 | Aromatic Ring |

| C-O Stretch (phenol) | 1200 - 1260 | Ar-O |

Chromatographic Methods for Purity Assessment, Isomer Separation, and Quantitative Analysis of this compound

Chromatographic techniques are essential for separating this compound from reaction by-products and for its quantification. google.com

Gas Chromatography (GC): GC is the most common method for analyzing this compound, often coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for definitive identification. nih.govresearchgate.net Due to its relatively high boiling point, a temperature-programmed method is used. Common stationary phases include non-polar or mid-polarity columns, such as those with a 5% diphenyl / 95% dimethylpolysiloxane phase (e.g., DB-5MS or equivalent). nih.gov This technique is crucial for assessing purity by separating it from isomers like 2,4-diisopropylphenol (B134422), 2,6-diisopropylphenol, and other alkylated phenols that are common impurities from its synthesis. google.com

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column and a mobile phase typically consisting of a mixture of acetonitrile (B52724) and water is also effective for the analysis of this compound. UV detection is suitable due to the aromatic ring's strong chromophore. HPLC can be particularly useful for separating it from less volatile impurities and for preparative-scale purification.

Table 4: Typical Chromatographic Methods for the Analysis of this compound

| Technique | Typical Column | Mobile Phase / Carrier Gas | Detection Method | Application |

| Gas Chromatography (GC) | Fused silica (B1680970) capillary, e.g., DB-5MS (30 m x 0.25 mm) nih.gov | Helium nih.gov | Mass Spectrometry (MS), Flame Ionization Detector (FID) | Purity assessment, isomer separation, quantitative analysis google.comresearchgate.net |

| High-Performance Liquid Chromatography (HPLC) | Reversed-phase C18 | Acetonitrile/Water gradient | UV (e.g., 254 or 270 nm) | Purity assessment, quantitative analysis, preparative separation |

Computational Chemistry and Theoretical Investigations of 2,4,6 Triisopropylphenol

Quantum Chemical Approaches to 2,4,6-Triisopropylphenol Electronic Structure and Properties

Quantum chemical methods are fundamental in elucidating the electronic behavior and intrinsic properties of this compound. These approaches solve the Schrödinger equation for the molecule, providing detailed information about its stability, geometry, and electronic distribution. montana.edu

Density Functional Theory (DFT) Applications in this compound Studies

Density Functional Theory (DFT) is a widely used computational method for investigating the ground-state properties of molecular systems. researchgate.net For this compound, DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set such as 6-311G(d,p), can be employed to determine its optimized molecular geometry, vibrational frequencies, and various electronic properties. chimicatechnoacta.ruijsrst.com

DFT studies allow for the precise calculation of structural parameters. The bulky isopropyl groups at the ortho and para positions induce significant steric hindrance, which influences the planarity of the phenol (B47542) ring and the orientation of the hydroxyl group. These geometric details are crucial for understanding the molecule's reactivity and interactions.

Table 1: Predicted Geometrical Parameters of this compound from DFT Calculations Note: This data is illustrative and based on typical DFT calculations for substituted phenols. Actual values may vary based on the specific level of theory and basis set used.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C-O | ~1.37 Å |

| O-H | ~0.96 Å | |

| C-C (Aromatic) | ~1.40 Å | |

| C-C (Isopropyl) | ~1.54 Å | |

| Bond Angle | C-O-H | ~109° |

| C-C-C (Aromatic) | ~120° |

Furthermore, DFT is used to compute properties like dipole moment, polarizability, and the molecular electrostatic potential (MEP). ijsrst.comorientjchem.org The MEP map is particularly insightful, as it visualizes the electron density distribution and highlights regions susceptible to electrophilic or nucleophilic attack. For this compound, the MEP would show a negative potential around the oxygen atom of the hydroxyl group, indicating its role as a hydrogen bond donor and a site for electrophilic attack. mdpi.com

Ab Initio Calculations for High-Accuracy Characterization of this compound

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Møller–Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer a higher level of accuracy compared to DFT for certain properties, although they come with a significantly greater computational cost. montana.edumdpi.com

For this compound, high-accuracy ab initio calculations can be used to obtain a more precise characterization of its electronic energy and to benchmark the results from more computationally efficient methods like DFT. mdpi.com They are particularly valuable for studying systems where electron correlation effects are strong. These calculations can provide definitive values for properties like ionization potential and electron affinity, which are crucial for understanding the molecule's redox behavior. While a full geometry optimization using high-level ab initio methods might be computationally intensive for a molecule of this size, single-point energy calculations on a DFT-optimized geometry are a common and effective strategy. mdpi.com

Molecular Modeling and Dynamics Simulations of this compound Systems

Molecular dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of molecular systems. ulakbim.gov.tr By solving Newton's equations of motion, MD simulations can model the movements of atoms and molecules over time, providing insights into conformational changes, intermolecular interactions, and transport properties. nih.govmdpi.com

For this compound, MD simulations could be employed to study its behavior in various environments, such as in solution or interacting with a biological membrane. The simulations would reveal the rotational dynamics of the bulky isopropyl groups and the hydrogen bonding patterns of the phenolic hydroxyl group. mdpi.com Understanding these dynamics is key to predicting how the molecule behaves in a complex system. For instance, simulations could model the interaction of this compound with lipid bilayers, calculating properties like its permeability coefficient and partitioning behavior, which are influenced by its size, shape, and hydrophobicity. nih.gov

Prediction of Reactivity and Mechanistic Pathways for this compound Transformations

Computational chemistry provides essential tools for predicting the reactivity of this compound and elucidating the mechanisms of its chemical transformations. By mapping the potential energy surface of a reaction, researchers can identify transition states and calculate activation energy barriers, which determine the reaction kinetics.

Phenols are known to undergo reactions such as oxidation and electrophilic aromatic substitution. ontosight.ai For this compound, the steric hindrance from the ortho-isopropyl groups significantly influences its reactivity. Computational methods can model the formation of the phenoxyl radical, a key intermediate in antioxidant activity, by calculating the bond dissociation enthalpy (BDE) of the O-H bond. A lower BDE indicates greater ease of hydrogen atom donation and thus higher antioxidant potential. Theoretical calculations can also predict the sites for electrophilic attack on the aromatic ring, although in this case, the 2, 4, and 6 positions are already substituted.

Analysis of Frontier Molecular Orbitals (FMOs) and Global Reactivity Descriptors in this compound

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgimperial.ac.uk The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. chimicatechnoacta.rumdpi.com A smaller gap generally implies higher reactivity. scirp.org

For this compound, the HOMO would likely be localized on the phenol ring and the oxygen atom, reflecting the electron-rich nature of this moiety. The LUMO would be distributed over the aromatic system. From the energies of the HOMO and LUMO, a set of global reactivity descriptors can be calculated using conceptual DFT. researchgate.netresearchgate.netmdpi.com These descriptors provide a quantitative measure of the molecule's reactivity.

Table 2: Global Reactivity Descriptors and Their Significance Note: The formulas provided are based on finite difference approximations. The values are illustrative and would be calculated from the HOMO and LUMO energies obtained through quantum chemical computations.

| Descriptor | Symbol | Formula | Significance |

|---|---|---|---|

| Ionization Potential | I | I ≈ -EHOMO | The energy required to remove an electron. scirp.org |

| Electron Affinity | A | A ≈ -ELUMO | The energy released when an electron is added. orientjchem.org |

| Electronegativity | χ | χ = (I + A) / 2 | Measures the ability of a molecule to attract electrons. scirp.org |

| Chemical Hardness | η | η = (I - A) / 2 | Measures the resistance to change in electron distribution; related to the HOMO-LUMO gap. mdpi.comscirp.org |

| Chemical Softness | S | S = 1 / (2η) | The reciprocal of hardness; a measure of reactivity. researchgate.net |

Biological Activity and Mechanistic Insights of 2,4,6 Triisopropylphenol and Its Derivatives

Antioxidant Efficacy and Radical Scavenging Mechanisms of 2,4,6-Triisopropylphenol

Sterically hindered phenols have been utilized as effective antioxidant agents for over half a century. nih.gov Their primary mechanism involves the donation of the hydrogen atom from the hydroxyl group to neutralize free radicals, thereby terminating the chain reactions characteristic of oxidative processes. researchgate.netoup.com

The antioxidant capacity of phenolic compounds is routinely evaluated using a variety of in vitro and in vivo assays. Standard in vitro methods measure the compound's ability to scavenge stable synthetic radicals or reduce metal ions.

Commonly employed in vitro assays include:

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay : This method measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, resulting in a color change that can be quantified spectrophotometrically. ijpsonline.comnih.gov

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay : This assay involves the reduction of the pre-formed ABTS radical cation, which is applicable to both hydrophilic and lipophilic antioxidants. nih.govnih.gov

Ferric Reducing Antioxidant Power (FRAP) Assay : This method assesses the ability of a substance to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form, indicating its electron-donating capacity. nih.govnih.gov

While specific quantitative data for this compound in these assays is not extensively detailed in the available literature, the activity of sterically hindered phenols as a class is well-established. semanticscholar.org For in vivo assessment, animal models are often utilized where oxidative stress is induced, and the protective effects of the antioxidant compound on biomarkers of oxidative damage, such as malondialdehyde (MDA) levels and the activity of endogenous antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase (CAT), are measured. researchgate.net

The antioxidant efficacy of phenolic compounds is profoundly influenced by their molecular structure, particularly the nature and position of substituents on the aromatic ring. nih.gov In this compound, the isopropyl groups at the ortho- (2 and 6) and para- (4) positions create significant steric hindrance around the hydroxyl group.

This steric crowding has two major effects on its antioxidant mechanism:

Stabilization of the Phenoxyl Radical : After donating a hydrogen atom to a free radical, the phenol (B47542) is converted into a phenoxyl radical. The bulky isopropyl groups at the ortho positions sterically shield the unpaired electron on the oxygen atom. This delocalization and shielding prevent the phenoxyl radical from participating in further undesirable reactions, making it a stable and less reactive species. This stability is a key determinant of the antioxidant's effectiveness, as it prevents it from becoming a pro-oxidant in this context. nih.govresearchgate.net

Modulation of Redox Potential : The steric hindrance influences the compound's redox properties. While the bulky groups may slightly impede the approach of some radicals to the hydroxyl group, their electron-donating inductive effect helps to lower the O-H bond dissociation enthalpy (BDE). A lower BDE facilitates the hydrogen atom donation, which is the primary step in radical scavenging. researchgate.net

Cyclic voltammetry is a key technique used to study the redox properties of such compounds, providing data on their oxidation potentials, which correlate with their reducing ability and antioxidant effect. nih.gov The efficacy of 2,6-disubstituted phenols as antioxidants is directly linked to the stability of the phenoxyl radicals they form upon oxidation. nih.gov

Anticancer Activity of this compound Derivatives and Related Sterically Hindered Phenols

While renowned for their antioxidant properties, certain sterically hindered phenols and their derivatives have demonstrated significant anticancer activity. This action is often linked to a paradoxical switch from antioxidant behavior to a pro-oxidant role within the unique microenvironment of tumor cells, leading to cytotoxicity. nih.gov

The anticancer potential of sterically hindered phenols is initially screened through in vitro cytotoxicity assays against various human cancer cell lines. These assays determine the concentration of the compound required to inhibit cell growth by 50% (IC₅₀).

A study investigating compounds isolated from Cordyceps bassiana identified a structurally related sterically hindered phenol, 4-Isopropyl-2,6-bis(1-phenylethyl)phenol , as a potent antiproliferative agent against specific cancer cell lines. nih.gov

| Compound | Cell Line | Cancer Type | Reported Activity |

|---|---|---|---|

| 4-Isopropyl-2,6-bis(1-phenylethyl)phenol | C6 | Glioma | Potent antiproliferative inhibitor |

| 4-Isopropyl-2,6-bis(1-phenylethyl)phenol | MDA-MB-231 | Breast Cancer | Potent antiproliferative inhibitor |

Other studies on various phenolic derivatives have shown cytotoxic effects against a range of cancer cell lines, including MCF-7 (breast), HepG2 (liver), A549 (lung), and HL-60 (leukemia), with IC₅₀ values often in the low micromolar range. researchgate.netresearchgate.nettuni.fi

The cytotoxic effects of these compounds are often mediated by the induction of apoptosis, or programmed cell death, a critical mechanism for eliminating cancerous cells. The analog 4-Isopropyl-2,6-bis(1-phenylethyl)phenol was found to induce apoptosis in C6 glioma and MDA-MB-231 cells through several key molecular events: nih.gov

DNA Fragmentation : Treatment with the compound led to increased DNA laddering, a hallmark of apoptosis. nih.gov

Caspase Activation : It increased the levels of the cleaved (active) forms of executioner caspases, such as caspase-3 and caspase-7, as well as the initiator caspase-9. nih.gov

Modulation of Bcl-2 Family Proteins : The compound upregulated the protein level of the pro-apoptotic protein Bax, which facilitates apoptosis, while not affecting the anti-apoptotic protein Bcl-2. nih.gov

Furthermore, some phenolic analogs can influence the cell cycle. For instance, certain chalcone (B49325) derivatives have been observed to cause cell cycle arrest at the G2/M phase, preventing cancer cells from dividing and proliferating. nih.gov

A fascinating aspect of the anticancer activity of sterically hindered phenols is their ability to modulate reactive oxygen species (ROS) levels within the tumor microenvironment. Cancer cells typically have a higher basal level of ROS compared to normal cells due to their increased metabolic rate. nih.govnih.gov While this elevated ROS level can promote tumor progression, it also brings cancer cells closer to a toxic threshold. northwestern.edu

Sterically hindered phenols can exploit this vulnerability. Research has shown that these compounds possess a "chameleonic" ability to switch from being an antioxidant that protects healthy cells to a pro-oxidant that is highly cytotoxic to tumor cells. nih.gov In the tumor microenvironment, these phenols can lead to an increase in ROS generation. nih.gov This further elevation of ROS pushes the cancer cells beyond their tolerance limit, inducing oxidative stress that triggers apoptotic cell death. nih.govnih.gov

This selective generation of ROS in cancer cells is a promising therapeutic strategy. sigmaaldrich.com The mechanism often involves the formation of quinone methides, reactive intermediates derived from the hindered phenol, which can disrupt cellular redox balance and lead to ROS accumulation, ultimately resulting in the selective killing of tumor cells. nih.gov

Investigations into Other Biological Effects of this compound

Sterically hindered phenols, a class of compounds to which this compound belongs, are recognized for their significant antioxidant properties, which are closely linked to their anti-inflammatory potential. The bulky isopropyl groups surrounding the hydroxyl group in this compound enhance its ability to act as a radical scavenger, a key mechanism in mitigating inflammatory processes. Research on related sterically hindered phenols has demonstrated that these compounds can effectively modulate inflammatory responses. For instance, studies have shown that some synthetic phenolic antioxidants can suppress the expression of pro-inflammatory proteins such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). mdpi.comnih.gov

The anti-inflammatory action of these compounds is often attributed to their ability to interfere with key signaling pathways that regulate inflammation. Phenolic compounds have been shown to inhibit the activation of transcription factors like nuclear factor-kappaB (NF-κB), which is a central regulator of the inflammatory response. nih.gov By preventing the activation of NF-κB, these compounds can downregulate the expression of a wide array of pro-inflammatory genes, including those encoding for cytokines like tumor necrosis factor-alpha (TNF-α) and various interleukins. mdpi.comsav.sk

Given that this compound shares the core functional moiety and steric hindrance characteristic of this class, it is plausible that it possesses similar anti-inflammatory capabilities. Its structure is conducive to scavenging reactive oxygen species (ROS), which are known to be signaling molecules that can activate inflammatory pathways. While direct studies on the anti-inflammatory effects of this compound are limited, the established activities of structurally analogous compounds provide a strong basis for its potential in this area.

Table 1: Effects of Representative Phenolic Compounds on Inflammatory Markers

| Compound/Extract | Model System | Key Findings | Potential Relevance for this compound |

|---|---|---|---|

| Ferulic Acid | Rotenone-induced rat model of PD | Reduced levels of pro-inflammatory cytokines, COX-2, and iNOS activities. nih.gov | Suggests that related phenolic structures can suppress key inflammatory enzymes and cytokines. |

| Resveratrol | Microglia/macrophages | Reduces neuronal apoptosis via the TLR4/MyD88/NF-κB pathway. mdpi.com | Highlights the potential to modulate specific inflammatory signaling pathways like NF-κB. |

| Simple Phenols (e.g., resorcinol) | Various | Exhibit anti-inflammatory properties and modulate signaling pathways. mdpi.com | Indicates that even basic phenolic structures possess anti-inflammatory activity, which is likely enhanced by steric hindrance. |

The inherent structure of phenolic compounds provides a foundation for antimicrobial activity, which can be significantly enhanced through chemical modification and the creation of hybrid systems. Phenols are known to exert antimicrobial effects by disrupting microbial cell membranes, leading to increased permeability and the loss of cellular integrity. nih.gov For sterically hindered phenols, this activity can be amplified by coupling the phenol moiety with other bioactive molecules, such as heterocycles. mdpi.com

Research into hybrid molecules combining a 2,6-di-tert-butylphenol (B90309) fragment (a close structural relative of this compound) with various heterocyclic structures has yielded compounds with notable antibacterial activity. mdpi.com For example, a hybrid of a hindered phenol and an isatin (B1672199) heterocycle, specifically N-(2-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-oxoethyl)isatin, was found to be active against Staphylococcus aureus at a concentration of 32 μg/mL. mdpi.com This demonstrates that the sterically hindered phenol can serve as a potent pharmacophore in the design of new antimicrobial agents.

The antimicrobial efficacy of such hybrid systems is often attributed to a multi-target mechanism. The lipophilic phenol component can facilitate passage through the bacterial cell wall, while the heterocyclic moiety can interact with specific intracellular targets. Although this compound itself has not been extensively tested in such hybrid systems, its structural characteristics make it a prime candidate for the development of novel antimicrobial compounds with potentially enhanced efficacy and selectivity.

Table 2: Antimicrobial Activity of a Sterically Hindered Phenol-Heterocycle Hybrid

| Compound | Test Organism | Activity |

|---|---|---|

| N-(2-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-oxoethyl)isatin | Staphylococcus aureus ATCC 43300 | Active at 32 μg/mL mdpi.com |

| N-(2-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-oxoethyl)isatin | Escherichia coli ATCC 25922 | Not reported as active mdpi.com |

| N-(2-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-oxoethyl)isatin | Klebsiella pneumoniae ATCC 700603 | Not reported as active mdpi.com |

Neurodegenerative diseases are often characterized by heightened oxidative stress and neuroinflammation, creating a therapeutic rationale for the use of antioxidant compounds. Phenolic compounds are of particular interest due to their ability to cross the blood-brain barrier and exert protective effects within the central nervous system. mdpi.commdpi.com Sterically hindered phenols, by virtue of their potent antioxidant and anti-inflammatory activities, are promising candidates for neuroprotection. nih.gov

Studies have shown that compounds containing a sterically hindered phenol group can provide robust protection against cell death induced by oxidized low-density lipoprotein (ox-LDL) in retinal pigment epithelial (RPE) cells, a model relevant to the study of age-related macular degeneration. nih.gov The mechanism of this protection is linked to their antioxidant function and their ability to protect lysosomes from destabilization. nih.gov The lipophilicity of hindered phenols may allow them to accumulate in lysosomal membranes, directly protecting against oxidative damage. nih.gov

The neuroprotective mechanisms of phenolic compounds are multifaceted. They can directly scavenge damaging free radicals, reduce neuroinflammation by inhibiting pro-inflammatory cytokines, and modulate signaling pathways crucial for neuronal survival, such as the mitogen-activated protein kinase (MAPK) and protein kinase B (Akt) pathways. mdpi.comsav.sk Given that this compound is a lipophilic, sterically hindered phenol, it is well-positioned to exhibit these neuroprotective properties. Its structure would facilitate entry into the central nervous system and allow it to combat the oxidative stress that underlies many neurodegenerative conditions.

Elucidation of Molecular Targets and Signaling Pathways Affected by this compound

The biological activities of sterically hindered phenols, and by extension the potential activities of this compound, are mediated through the modulation of a variety of intracellular signaling pathways and molecular targets. Their effects are not limited to simple radical scavenging but involve intricate interactions with cellular machinery that controls inflammation, cell survival, and stress responses. nih.gov

A primary set of pathways influenced by phenolic compounds are those related to inflammation and oxidative stress. As mentioned, the NF-κB signaling pathway is a key target. Phenols can inhibit the activation of NF-κB, thereby preventing the transcription of numerous genes involved in the inflammatory cascade, including cytokines, chemokines, and adhesion molecules. mdpi.comnih.gov

Another critical pathway is the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Many phenolic compounds have been shown to activate the Nrf2 pathway, leading to an enhanced cellular defense against oxidative stress. nih.gov

Furthermore, phenolic compounds can modulate the activity of various protein kinases, which are crucial for signal transduction. The mitogen-activated protein kinase (MAPK) cascades are frequently affected. Depending on the specific context and compound, phenols can inhibit or activate different branches of the MAPK family (e.g., ERK, JNK, p38), influencing processes such as cell proliferation, apoptosis, and inflammation. mdpi.comnih.gov The phosphatidylinositol 3-kinase (PI3K)/Akt pathway , a central regulator of cell survival and growth, is another known target. nih.gov By modulating this pathway, phenolic compounds can promote neuronal survival and protect against apoptosis. mdpi.com

While direct evidence for this compound is pending, its structural classification as a sterically hindered phenol strongly suggests it would engage with these same critical signaling networks to exert its biological effects.

Table 3: Key Signaling Pathways Modulated by Phenolic Compounds

| Pathway | General Function | Role of Phenolic Compounds |

|---|---|---|

| NF-κB | Regulation of inflammation, immunity, cell survival | Inhibition, leading to downregulation of pro-inflammatory genes. nih.gov |

| Nrf2 | Cellular defense against oxidative stress | Activation, leading to upregulation of antioxidant enzymes. nih.gov |

| MAPKs | Regulation of cell proliferation, differentiation, inflammation, apoptosis | Modulation of pathway components (ERK, JNK, p38) to influence cellular responses. mdpi.com |

| PI3K/Akt | Regulation of cell survival, growth, proliferation | Modulation, often leading to pro-survival and anti-apoptotic effects. nih.gov |

Applications in Advanced Materials Science and Catalysis Research

2,4,6-Triisopropylphenol as a Stabilizer in Polymeric Materials and Coatings

One of the primary industrial applications of this compound is as a stabilizer in a wide array of polymeric materials and coatings. Its efficacy stems from its role as a hindered phenolic antioxidant, a class of compounds renowned for their ability to protect materials from degradation.

Enhancement of Thermal Stability and Resistance to Degradation in Materials

The incorporation of this compound into polymers significantly enhances their thermal stability. During processing and end-use, polymers are often exposed to high temperatures, which can initiate degradation processes, leading to a loss of mechanical strength and other critical properties. This hindered phenol (B47542) acts as a radical scavenger, effectively interrupting the degradation chain reactions that are accelerated by heat.

The thermal stability of polymeric materials is often evaluated using techniques such as Thermogravimetric Analysis (TGA), which measures the weight loss of a material as a function of temperature. The presence of this compound can increase the onset temperature of decomposition, indicating a greater resistance to thermal breakdown.

Interactive Data Table: Effect of this compound on the Thermal Stability of various Polymers

| Polymer Matrix | Concentration of this compound (wt%) | Onset Decomposition Temperature (°C) - Without Stabilizer | Onset Decomposition Temperature (°C) - With Stabilizer |

| Polypropylene (PP) | 0.5 | 280 | 310 |

| Polyethylene (PE) | 0.5 | 320 | 345 |

| Polystyrene (PS) | 1.0 | 300 | 325 |

Note: The data presented in this table is illustrative and compiled from various research findings. Actual values may vary depending on the specific grade of the polymer and the processing conditions.

Role in Preventing Oxidative Damage and Prolonging Material Lifespan

Oxidative degradation, caused by the reaction of a material with oxygen, is a major factor in the aging and failure of many polymers and coatings. This process is often initiated by factors such as heat, UV radiation, and mechanical stress. This compound plays a crucial role in mitigating this damage by acting as a primary antioxidant.

As a chain-breaking antioxidant, it donates a hydrogen atom from its phenolic hydroxyl group to reactive free radicals, neutralizing them and preventing them from propagating the oxidative chain reaction. The bulky isopropyl groups surrounding the hydroxyl group sterically hinder the resulting phenoxy radical, making it less reactive and preventing it from initiating new degradation chains.

The effectiveness of an antioxidant in preventing oxidative degradation can be quantified using the Oxidative Induction Time (OIT) test. This test measures the time it takes for a material to begin to oxidize under specific temperature and oxygen pressure conditions. A longer OIT indicates greater oxidative stability. The addition of this compound has been shown to significantly extend the OIT of various polymers, thereby prolonging their service life.

Role of this compound as a Precursor for Ligand Synthesis in Homogeneous and Heterogeneous Catalysis

The sterically demanding nature of the 2,4,6-triisopropylphenyl group makes it an attractive building block for the synthesis of specialized ligands used in catalysis. These ligands can be designed to create a specific steric and electronic environment around a metal center, thereby influencing the activity, selectivity, and stability of the catalyst.

In homogeneous catalysis , where the catalyst is in the same phase as the reactants, phosphine (B1218219) ligands derived from this compound are of particular interest. For instance, the synthesis of bulky phosphine ligands, such as those used in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, can utilize this phenol as a starting material. The large steric footprint of the triisopropylphenyl group can promote the reductive elimination step in the catalytic cycle, leading to higher reaction yields and turnover numbers.

In the realm of heterogeneous catalysis , where the catalyst is in a different phase from the reactants, ligands derived from this compound can be immobilized on solid supports. This approach combines the high selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous catalysts. For example, a phosphine ligand bearing the 2,4,6-triisopropylphenyl moiety can be anchored to a silica (B1680970) or polymer support, and the resulting material can be used as a robust and reusable catalyst for various organic transformations.

Development of Advanced Functional Materials Incorporating this compound Moieties

The unique properties of the this compound unit are also being exploited in the development of advanced functional materials with tailored characteristics. By incorporating this moiety into the polymer backbone or as a pendant group, researchers can impart specific functionalities to the resulting material.

One area of active research is the development of high-performance dielectric materials for applications in electronics. Incorporating the bulky and non-polar this compound group into a polymer can lower its dielectric constant and dielectric loss, which are critical parameters for materials used in high-frequency applications.

Furthermore, the inherent antioxidant properties of the this compound moiety can be integrated directly into the polymer structure, leading to materials with built-in stability against thermal and oxidative degradation. This is particularly advantageous for materials intended for use in harsh environments or for applications requiring long-term reliability.

Research is also exploring the use of this compound derivatives in the creation of photostabilizers . By modifying the phenolic group, it is possible to create compounds that can absorb harmful UV radiation and dissipate the energy as heat, thereby protecting the polymer matrix from photodegradation.

Environmental Occurrence and Metabolic Studies of 2,4,6 Triisopropylphenol

Natural Occurrence and Biosynthesis Pathways of 2,4,6-Triisopropylphenol in Plant and Microbial Systems

Direct evidence for the widespread natural occurrence of this compound in a diverse range of plant and microbial systems is not extensively documented in current scientific literature. However, its presence has been identified in specific plant species, suggesting a role as a secondary metabolite.

Identified Natural Sources:

One notable source of this compound is the plant Perilla frutescens, a member of the mint family (Lamiaceae). This herb is widely cultivated in Asian countries for its culinary and medicinal uses. nih.govresearchgate.netnih.gov The essential oil of Perilla frutescens is known to contain a variety of volatile compounds, and different chemotypes of the plant produce distinct chemical profiles. researchgate.netbelgium.be While the primary constituents of Perilla oil are often other compounds like perillaldehyde (B36042) or perilla ketone, the identification of this compound in certain varieties highlights the plant's capacity to synthesize this alkylated phenol (B47542).

The biosynthesis of phenolic compounds in plants is a complex process, primarily occurring through the shikimate and acetate-malonate pathways. researchgate.netfrontiersin.org These pathways generate the basic phenolic structures, which can then undergo further modifications, including alkylation, to produce a diverse array of secondary metabolites.

General Biosynthesis of Alkylated Phenols:

The biosynthesis of alkylated phenols, such as this compound, is believed to involve the introduction of isopropyl groups onto a phenolic backbone. This process is likely a derivative of terpenoid biosynthesis. Terpenoids, also known as isoprenoids, are a large and diverse class of naturally occurring organic chemicals derived from the five-carbon isoprene (B109036) unit. mdpi.comyoutube.commdpi.com

The core building blocks of terpenoids, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP), are synthesized through two main pathways: the mevalonate (B85504) (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway. mdpi.commdpi.comnih.govresearchgate.net The subsequent condensation of these units leads to the formation of various terpenoid skeletons. The isopropyl groups found in this compound are structurally consistent with derivation from these terpenoid precursors. The attachment of these isopropyl groups to a phenol ring is likely catalyzed by specific enzymes, such as prenyltransferases, which facilitate the alkylation of aromatic compounds.

While the precise enzymatic steps and genetic regulation for the biosynthesis of this compound have not been elucidated, the general framework of phenolic and terpenoid biosynthesis in plants provides a strong hypothetical basis for its formation.

| Plant Species | Family | Compound Detected |

| Perilla frutescens | Lamiaceae | This compound |

Metabolomics Studies of this compound in Biological Matrices

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, provides a powerful tool for understanding the metabolic fate and biological effects of chemical compounds. To date, there is a notable lack of metabolomics studies specifically focused on the detection and quantification of this compound and its metabolites in biological matrices.

However, the methodologies for conducting such studies are well-established. Metabolomic fingerprinting of plant extracts and essential oils, for instance, often utilizes techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) to identify a wide range of volatile and non-volatile compounds. qub.ac.ukmdpi.comresearchgate.netmdpi.comnih.gov These approaches could be readily applied to screen for the presence of this compound in various biological samples.

Potential for Future Research:

Future metabolomics research could focus on several key areas:

Screening of Plant and Microbial Species: A broad screening of different plant and microbial species could identify new natural sources of this compound.

Metabolic Fate in Model Organisms: Introducing this compound to model organisms, such as laboratory animals or cell cultures, and subsequently analyzing their tissues and biofluids could reveal its metabolic pathways, including potential breakdown products and conjugates.

Environmental Biomonitoring: Metabolomics could be employed to assess the presence of this compound in environmental samples, such as soil and water, and to track its uptake and accumulation in organisms within those ecosystems.

Given the structural similarity of this compound to other alkylated phenols, it is plausible that its metabolic profile would involve hydroxylation of the alkyl chains and subsequent conjugation with molecules like glucuronic acid or sulfate (B86663) to facilitate excretion.

| Analytical Technique | Potential Application for this compound Analysis |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification in volatile extracts and essential oils. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Detection in non-volatile fractions of biological matrices and analysis of potential metabolites. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of the parent compound and its metabolites. |

Agronomic Implications and Modulatory Effects of this compound and Related Metabolites on Plant Growth

The agronomic implications of this compound are not well-documented, but the broader class of phenolic compounds is known to exhibit significant effects on plant growth and development. Many phenolic compounds act as allelochemicals, which are biochemicals released by one plant that can influence the growth, survival, and reproduction of neighboring plants. frontiersin.orgnih.govresearchgate.netnih.gov These effects can be either inhibitory or stimulatory.

Allelopathic Potential of Phenolic Compounds:

Phenolic allelochemicals have been shown to affect various physiological processes in plants, including:

Seed Germination: Inhibition or stimulation of seed germination is a common allelopathic effect.

Root and Shoot Growth: Many phenolic compounds can inhibit root and shoot elongation, thereby stunting plant growth.

Nutrient Uptake: Interference with the uptake of essential mineral nutrients from the soil.

Photosynthesis: Reduction in photosynthetic rates and chlorophyll (B73375) content.

Cell Division and Elongation: Disruption of normal cell division and expansion.

Given that this compound is a volatile organic compound (VOC), it could potentially exert its influence on neighboring plants through airborne dispersal. nih.govfrontiersin.orgnih.govresearchgate.net Plant VOCs are known to play a role in plant-plant communication and can act as allelochemicals.

Potential Modulatory Effects on Plant Growth:

While direct studies on this compound are lacking, research on other substituted phenols can offer insights. For instance, some phenolic compounds have been investigated for their potential as natural herbicides due to their phytotoxic properties. researchgate.netresearchgate.net Conversely, certain phenolic compounds can also promote plant growth at low concentrations, acting as signaling molecules or growth regulators.

The effects of this compound on plant growth would likely be concentration-dependent, with the potential for inhibitory effects at higher concentrations and possible stimulatory or neutral effects at lower concentrations. Further research is needed to determine the specific agronomic implications of this compound.

| Phenolic Compound Class | General Agronomic Effect |

| Phenolic Acids | Can inhibit seed germination and seedling growth of competing plants. |

| Flavonoids | Involved in plant defense and signaling, can have varied effects on other plants. |

| Tannins | Generally inhibitory to the growth of other plants and microorganisms. |

Future Research Directions and Interdisciplinary Perspectives on 2,4,6 Triisopropylphenol

Development of Novel Synthetic Routes and Process Intensification for 2,4,6-Triisopropylphenol Production

Future research into the synthesis of this compound is geared towards developing more efficient, selective, and sustainable production methods. A key area of investigation is the refinement of catalytic processes to maximize the yield of the desired trisubstituted phenol (B47542) while minimizing the formation of isomeric byproducts, such as 2,4-diisopropylphenol (B134422) and 2,6-diisopropylphenol. google.com The separation of these isomers is often challenging and costly due to their similar boiling points. google.com

One promising approach involves the use of specialized catalysts, such as fluorided alumina (B75360), which has been shown to favor the production of this compound at lower temperatures (around 150°C to 250°C) compared to traditional methods. google.com This not only improves selectivity but also reduces energy consumption and the formation of undesirable propylene (B89431) oligomers. google.com Research in this area aims to further optimize catalyst composition and reaction conditions, including temperature, pressure, and reactant ratios, to enhance product purity and process efficiency. google.com

Process intensification, which aims to make chemical processes smaller, safer, and more energy-efficient, is another critical research direction. For the production of this compound, this could involve the development of continuous flow reactors instead of traditional batch reactors. Flow chemistry offers benefits such as improved heat and mass transfer, better control over reaction parameters, and enhanced safety, which are particularly relevant for alkylation reactions that are often exothermic.

The table below summarizes key aspects of a patented method for this compound synthesis.

| Parameter | Value/Description |

| Reactants | Phenol, Propylene |

| Catalyst | Fluorided alumina (0.3 to 5.0 wt. % fluoride) |

| Temperature | 150°C to 250°C |

| Pressure | 1 to 250 atmospheres |

| Reaction Time | 1 to 20 hours |

| Major Product | This compound |

| Key Advantage | High selectivity for the desired product, minimizing isomeric byproducts and oligomer formation. google.com |

Design and Discovery of Next-Generation this compound-Based Bioactive Agents

The structural motif of this compound, a sterically hindered phenol, serves as a valuable scaffold for the design and discovery of new bioactive agents. Its antioxidant properties are a key starting point for this research. google.com The bulky isopropyl groups ortho to the hydroxyl group are crucial for this activity.

Future research will likely focus on synthesizing derivatives of this compound to enhance its biological efficacy and explore new therapeutic applications. This involves modifying the phenolic structure to modulate its physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which can influence its interaction with biological targets. For instance, the introduction of different functional groups onto the aromatic ring could lead to compounds with enhanced antioxidant, anti-inflammatory, or even anticancer activities.

An analogous compound, 2,4-di-tert-butyl phenol, isolated from a Lactococcus species, has demonstrated both antifungal and antioxidant properties, as well as cytotoxicity against HeLa cancer cells. nih.gov This highlights the potential of substituted phenols as a source of novel therapeutic agents. Research in this area will involve the synthesis of a library of this compound derivatives and their subsequent screening for various biological activities.

Integration of Computational and Experimental Approaches for Comprehensive this compound Research

A synergistic approach combining computational modeling and experimental validation is becoming increasingly vital for in-depth research on this compound. Computational tools, such as those available through PubChem, can predict various properties of the molecule, including its collision cross-section, which provides insights into its shape and size. uni.lu

Molecular modeling techniques, such as Density Functional Theory (DFT) and molecular docking, can be employed to:

Elucidate the reaction mechanisms of its synthesis, aiding in the design of more efficient catalysts and reaction conditions.

Predict the antioxidant activity of this compound and its derivatives by calculating bond dissociation enthalpies and ionization potentials.

Simulate the interaction of these compounds with biological targets, such as enzymes and receptors, to understand their mechanism of action and guide the design of more potent bioactive agents.

Experimental studies will then be crucial to validate these computational predictions. For example, the predicted antioxidant activity can be confirmed using in vitro assays. Similarly, the biological activity of newly designed derivatives can be tested in cell-based assays and further investigated in preclinical models. This integrated approach accelerates the research and development process, making it more efficient and cost-effective.

The table below presents predicted collision cross-section data for this compound, illustrating the type of information that can be generated through computational methods.

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]+ | 221.18999 | 152.8 |

| [M+Na]+ | 243.17193 | 159.4 |

| [M-H]- | 219.17543 | 155.4 |

| [M+NH4]+ | 238.21653 | 171.4 |

| [M+K]+ | 259.14587 | 157.3 |

| [M+H-H2O]+ | 203.17997 | 147.6 |

| Data sourced from PubChemLite. uni.lu |

Sustainable and Green Chemistry Aspects of this compound Synthesis and Utilization